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Compound of Interest

Compound Name:
3-methoxy-N,N-

dimethylBenzenesulfonamide

Cat. No.: B8708688 Get Quote

Category: Pharmaceutical Intermediates & Directed Metalation Scaffolds CAS: 6971-59-1

(Generic generic structure match) / Note: Often cited as intermediate in patents (e.g.,

WO2014037751).[1]

Executive Summary
3-methoxy-N,N-dimethylbenzenesulfonamide is a bifunctional aromatic scaffold widely

utilized in the synthesis of polysubstituted benzensulfonamide drugs (e.g., Mps1 kinase

inhibitors, p53 restorers).[1] Its primary value lies in its dual-directing group (DMG) capability,

where the sulfonamide and methoxy groups cooperatively or competitively direct ortho-

lithiation, enabling precise regioselective functionalization.

Unlike the solvent 3-methoxy-N,N-dimethylpropanamide (M-100), this benzenesulfonamide is a

solid-state or viscous oil building block.[1] This guide compares its performance against

standard alternatives (N,N-diethyl analogs and halo-isosteres) regarding synthetic regiocontrol,

metabolic stability, and solubility profiles.

Technical Profile & Mechanism of Action
Structural Properties[1][2]

Molecular Formula: C
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Molecular Weight: 215.27 g/mol

Key Functional Groups:

Sulfonamide (-SOngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

NMe

): Strong ortho-directing metalation group (DMG); electron-withdrawing.

Methoxy (-OMe): Moderate DMG; electron-donating (resonance).[1]

Mechanism: Directed Ortho Metalation (DoM)
The compound's "performance" is best defined by its reactivity with lithium bases (n-BuLi, s-

BuLi).[1] The coordination of Lithium to the sulfonyl oxygen and/or methoxy oxygen directs

deprotonation.

Site A (C2 - Between groups): Synergistic directing effect (highly activated but sterically

crowded).

Site B (C4 - Ortho to OMe): Activated by OMe, less sterically hindered.

Site C (C6 - Ortho to SO2): Activated by SO2.

Comparative Performance Analysis
Synthetic Utility: Regioselectivity in Lithiation
Comparison with N,N-Diethyl analog (classic Snieckus reagent) and 3-Fluoro analog.[1]
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Feature
3-Methoxy-N,N-

Dimethyl (Target)

3-Methoxy-N,N-

Diethyl (Alternative
1)

3-Fluoro-N,N-

Dimethyl

(Alternative 2)

Primary DMG

Strength

High (SO

NMe

)

High (SO

NEt

)

Moderate (F is

inductive only)

Steric Hindrance
Low (Methyl groups

are small)

High (Ethyl groups

block C2 attack)
Very Low

C2-Lithiation Yield
High (>85%) due to

reduced sterics

Low (<40%) due to Et

steric clash

High (Inductive

activation)

Crystallinity
Moderate (often

solid/oil mix)

High (often crystalline

solid)
Moderate

Atom Economy Higher (Me vs Et) Lower Highest

Expert Insight: The N,N-dimethyl variant is superior when functionalization at the C2 position

(between SO

and OMe) is required. The bulky N,N-diethyl group often forces lithiation to the C6 position or
C4 position, making the dimethyl variant the reagent of choice for synthesizing 1,2,3-
trisubstituted patterns found in kinase inhibitors.

Pharmacophore Properties (Medicinal Chemistry)
Comparison of the scaffold's contribution to drug properties (e.g., in Mps1 inhibitors).
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Property
3-Methoxy-N,N-

Dimethyl

3-Chloro-N,N-

Dimethyl

3-Methoxy-N-Methyl

(Secondary)

H-Bonding

Acceptor only

(SOngcontent-ng-

c2977031039=""

_nghost-ng-

c1310870263=""

class="inline ng-star-

inserted">

, OMe)

Acceptor only (SO

)

Donor + Acceptor

(NH)

Lipophilicity (cLogP) Moderate (~1.2) High (~1.8) Low (~0.8)

Metabolic Stability
Moderate (O-

demethylation risk)
High (Cl is stable) Low (N-dealkylation)

Solubility
Good (Polar aprotic

nature)
Poor Excellent

Expert Insight: While the 3-Chloro analog offers better metabolic stability, the 3-Methoxy group

is often retained to improve aqueous solubility and target specific hydrogen-bond pockets in

enzymes (e.g., hinge regions of kinases).[1]

Experimental Protocols
Protocol A: Synthesis from Sulfonyl Chloride
Objective: High-yield preparation of the core scaffold. Reference: Adapted from ChemicalBook

and BenchChem standard protocols [1, 2].

Reagents:

3-Methoxybenzenesulfonamide chloride (1.0 eq)[1]

Dimethylamine (40% aq. solution or HCl salt, 2.5 eq)

Triethylamine (3.0 eq, if using amine salt)
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DCM (Solvent, 10 volumes)[2]

Procedure:

Step 1: Dissolve 3-methoxybenzenesulfonyl chloride in DCM at 0°C.

Step 2: Add Dimethylamine dropwise (exothermic). Maintain T < 10°C.

Step 3: Stir at RT for 2 hours. Monitor by TLC (Hex:EtOAc 7:3).

Step 4: Wash with 1N HCl (remove excess amine), then Brine.

Step 5: Dry (MgSO

) and concentrate.

Yield: Typically 92-96% (Off-white solid or viscous oil).[1]

Protocol B: Regioselective Ortho-Lithiation
Objective: Functionalization at C2 position. Reference: Principles based on Snieckus DoM

methodology [3].

Reagents:

Target Sulfonamide (1.0 eq)

n-Butyllithium (1.2 eq, 2.5M in hexanes)[1]

THF (Anhydrous, 15 volumes)

Electrophile (e.g., MeI, DMF, I

) (1.5 eq)

Procedure:

Step 1: Dissolve sulfonamide in THF under Nngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">
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. Cool to -78°C.

Step 2: Add n-BuLi dropwise over 20 min. Solution turns yellow/orange.

Step 3: Stir at -78°C for 1 hour (Lithiation).

Step 4: Add Electrophile. Warm to RT overnight.

Step 5: Quench with sat. NHngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

Cl. Extract with EtOAc.[2]

Visualizations
Synthesis & Reactivity Pathway
The following diagram illustrates the synthesis of the scaffold and its divergent lithiation

pathways based on steric control.
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Figure 1: Synthesis and divergent lithiation pathways. Note the preference for C2

functionalization with the dimethyl scaffold.

Pharmacophore Interaction Map
This diagram visualizes how the molecule interacts within a theoretical binding pocket (e.g.,

Kinase ATP site), highlighting the difference between the Methoxy and Sulfonamide groups.
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Figure 2: Pharmacophoric contributions of the scaffold in drug-target interactions.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8708688#peer-reviewed-studies-on-3-methoxy-n-n-
dimethylbenzenesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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